4-(Octyloxy)phenyl 4-pentylbenzoate
Overview
Description
“4-(Octyloxy)phenyl 4-pentylbenzoate” is a chemical compound with the molecular formula C26H36O3 . It has an average mass of 412.562 Da and a monoisotopic mass of 412.261353 Da .
Molecular Structure Analysis
The molecular structure of “4-(Octyloxy)phenyl 4-pentylbenzoate” consists of 26 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and a polar surface area of 45 Å .
Physical And Chemical Properties Analysis
“4-(Octyloxy)phenyl 4-pentylbenzoate” has a density of 1.0±0.1 g/cm³ and a boiling point of 533.8±35.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 81.0±3.0 kJ/mol . The compound’s flash point is 226.9±26.0 °C .
Scientific Research Applications
- Specific Scientific Field: Liquid Crystal Research .
- Summary of the Application: “4-(Octyloxy)phenyl 4-pentylbenzoate” is used in the synthesis of a new phenylbenzoate-based calamitic liquid crystal . Liquid crystals are unique materials that have properties of both liquids and crystals, and they are used in a variety of applications, including display technology, electro-optics, fast switching devices, organic light-emitting diodes (OLEDs), biosensors, organic semiconductors, and nanoparticle-doped LCs-based devices .
- Methods of Application or Experimental Procedures: The liquid crystalline behavior of the compound has been investigated using differential scanning calorimetry and optical polarizing microscopy . These techniques allow researchers to study the phase transitions and structural properties of the liquid crystal.
- Results or Outcomes: The compound exhibits an enantiotropic non-tilted smectic mesophase in a wide temperature range . The real and imaginary dielectric constant, conductivity mechanism, impedance, and dielectric relaxation mechanism of the compound have been investigated depending on frequency at different temperatures .
properties
IUPAC Name |
(4-octoxyphenyl) 4-pentylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWWXCLUKGZJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584792 | |
Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Octyloxy)phenyl 4-pentylbenzoate | |
CAS RN |
50649-64-4 | |
Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.